molecular formula C12H16N2O2 B6247169 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 2694734-16-0

4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B6247169
CAS RN: 2694734-16-0
M. Wt: 220.3
InChI Key:
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Description

4-Methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate, also known as 4-MPC, is an organic compound belonging to the class of carboxylate esters. It is a colorless, water-soluble solid with a molecular weight of 180.19 g/mol. 4-MPC is of particular interest due to its unique properties, which have led to its use in a variety of applications. This compound has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-MPC has been used in the development of new materials and processes, such as the production of nanomaterials and catalytic systems.

Scientific Research Applications

4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. For example, this compound has been used in the development of new materials and processes, such as the production of nanomaterials and catalytic systems. Additionally, 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has been used as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate is an organic compound that is capable of forming hydrogen bonds with other molecules. This ability is due to the presence of the carboxylate group in the molecule, which can act as a hydrogen-bond acceptor. Additionally, the presence of the pyrrole group in the molecule contributes to its ability to form hydrogen bonds with other molecules, as this group is capable of acting as a hydrogen-bond donor.
Biochemical and Physiological Effects
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has been studied for its potential biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of conditions. Additionally, 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has been found to possess antiviral and antibacterial properties, which could be beneficial in the treatment of bacterial and viral infections.

Advantages and Limitations for Lab Experiments

The use of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate in laboratory experiments has several advantages. Firstly, it is a water-soluble compound, which makes it easy to handle and store. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

The potential applications of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate are still being explored. In particular, further research is needed to investigate the compound’s potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research is needed to explore the compound’s potential as a novel material for the production of nanomaterials and catalytic systems. Finally, further research is needed to explore the compound’s potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

The synthesis of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate is typically achieved through a two-step process. In the first step, the starting material, 4-methylpentan-2-ol, is reacted with cyanamide in the presence of a base, such as sodium hydroxide, to form 4-methylpentan-2-yl cyanamide. In the second step, this cyanamide is reacted with an acid, such as sulfuric acid, to produce 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate involves the reaction of 5-cyano-1H-pyrrole-2-carboxylic acid with 4-methylpentan-2-ol in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a base such as NaOH to form the final product.", "Starting Materials": [ "5-cyano-1H-pyrrole-2-carboxylic acid", "4-methylpentan-2-ol", "DCC or EDC", "NaOH" ], "Reaction": [ "Step 1: Dissolve 5-cyano-1H-pyrrole-2-carboxylic acid and DCC or EDC in a suitable solvent such as dichloromethane.", "Step 2: Add 4-methylpentan-2-ol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the coupling agent by filtration and wash the solid with a suitable solvent.", "Step 4: Dissolve the resulting intermediate in a suitable solvent and add NaOH to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Acidify the reaction mixture with a suitable acid such as HCl.", "Step 7: Extract the product with a suitable solvent and purify by column chromatography or recrystallization." ] }

CAS RN

2694734-16-0

Product Name

4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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